4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
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Overview
Description
4-Cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a complex organic compound characterized by its cyano group, dimethylamino group, and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole derivative and the subsequent introduction of the cyano and dimethylamino groups. One common method is the reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with dimethylamine to form the corresponding amine, followed by cyanoethylation to introduce the cyano group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-Cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzoic acid.
Reduction: 4-Amino-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, while the dimethylamino group can engage in hydrogen bonding and other interactions. These properties make it a versatile molecule in various biological and chemical processes.
Comparison with Similar Compounds
4-Cyano-N,N-dimethylaniline: Similar cyano and dimethylamino groups but lacks the pyrrole ring.
4-Cyano-N-(2-(dimethylamino)ethyl)benzamide: Similar structure but without the pyrrole ring.
Uniqueness: The presence of the pyrrole ring in this compound adds a level of complexity and potential reactivity that is not present in the similar compounds listed above. This makes it a unique candidate for various applications in scientific research and industry.
Properties
IUPAC Name |
4-cyano-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(2)16(15-5-4-10-21(15)3)12-19-17(22)14-8-6-13(11-18)7-9-14/h4-10,16H,12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIGOCLUZQENDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)C#N)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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